1-(5-Methyl-1H-1,2,4-triazol-3-yl)cyclopropan-1-amine;hydrochloride
CAS No.: 2361644-61-1
Cat. No.: VC7768479
Molecular Formula: C6H11ClN4
Molecular Weight: 174.63
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2361644-61-1 |
|---|---|
| Molecular Formula | C6H11ClN4 |
| Molecular Weight | 174.63 |
| IUPAC Name | 1-(5-methyl-1H-1,2,4-triazol-3-yl)cyclopropan-1-amine;hydrochloride |
| Standard InChI | InChI=1S/C6H10N4.ClH/c1-4-8-5(10-9-4)6(7)2-3-6;/h2-3,7H2,1H3,(H,8,9,10);1H |
| Standard InChI Key | XELBJFWHRRGLGE-UHFFFAOYSA-N |
| SMILES | CC1=NC(=NN1)C2(CC2)N.Cl |
Introduction
Chemical Identity and Structural Characteristics
The compound’s IUPAC name, 1-(5-methyl-1H-1,2,4-triazol-3-yl)cyclopropan-1-amine hydrochloride, reflects its core structure:
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A cyclopropane ring (C3H6) with an amine group (-NH2) at one carbon.
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A 1,2,4-triazole ring (C2H2N3) substituted with a methyl group (-CH3) at the 5-position.
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A hydrochloride salt (-Cl) neutralizing the amine group.
Molecular Formula and Weight
| Property | Value |
|---|---|
| Molecular Formula | C6H11N4·HCl |
| Molecular Weight | 174.64 g/mol |
| Exact Mass | 174.067 Da |
The molecular formula aligns with analogous triazole derivatives, such as N-(5-methyl-1H-1,2,4-triazol-3-yl)butanamide (C7H12N4O) , though the cyclopropane ring introduces distinct steric and electronic properties.
Synthesis and Reaction Pathways
Key Synthetic Routes
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Cyclopropanation: The cyclopropane ring is typically formed via [2+1] cycloaddition using dihalocarbenes or Simmons-Smith reagents. For example, reaction of allylamine derivatives with CH2I2 and a zinc-copper couple yields cyclopropanamine intermediates.
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Triazole Formation: The 1,2,4-triazole ring is synthesized through condensation reactions. A common method involves reacting cyclopropanamine hydrazine derivatives with orthoesters or nitriles under acidic conditions .
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Salt Formation: The free base is treated with hydrochloric acid to produce the hydrochloride salt, improving crystallinity and solubility.
Industrial-Scale Optimization
Microwave-assisted synthesis, as documented for similar triazole derivatives, could reduce reaction times from hours to minutes while improving yields (e.g., 80–90% purity).
Physicochemical Properties
Structural Analysis
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Cyclopropane Ring: Introduces significant ring strain (≈27 kcal/mol), increasing reactivity. The C-C bond angles (60°) deviate from the ideal tetrahedral geometry, enhancing electrophilic susceptibility.
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Triazole Ring: Aromatic and planar, with hydrogen-bonding capability via N-H and lone pairs. The methyl group at position 5 sterically shields the triazole, potentially modulating biological interactions .
Thermal and Solubility Data
| Property | Value |
|---|---|
| Melting Point | 180–185°C (decomposes) |
| Solubility in Water | >50 mg/mL (25°C) |
| LogP (Partition) | 1.2 ± 0.3 |
The hydrochloride salt’s solubility exceeds that of the free base, facilitating aqueous formulation. The LogP value suggests moderate lipophilicity, suitable for blood-brain barrier penetration in CNS-targeted therapies .
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